

In-Depth Technical Guide: Stability and Storage of 1-Bromoadamantane

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Compound of Interest

Compound Name: 1-Bromoadamantane

Cat. No.: B1268071

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This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **1-Bromoadamantane**, a key intermediate in the synthesis of pharmaceuticals and advanced materials. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and suitability for research and development applications. This document outlines its chemical stability, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Chemical and Physical Properties

1-Bromoadamantane is a white to off-white crystalline solid. It is sensitive to moisture, light, and air, which can influence its stability over time.^{[1][2][3][4]} It is generally considered stable under normal temperatures and pressures.^[1] Key physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ Br	
Molecular Weight	215.13 g/mol	
Melting Point	116-120 °C	
Boiling Point	226 °C	
Appearance	White to off-white crystalline powder	
Solubility	Insoluble in water, soluble in organic solvents	

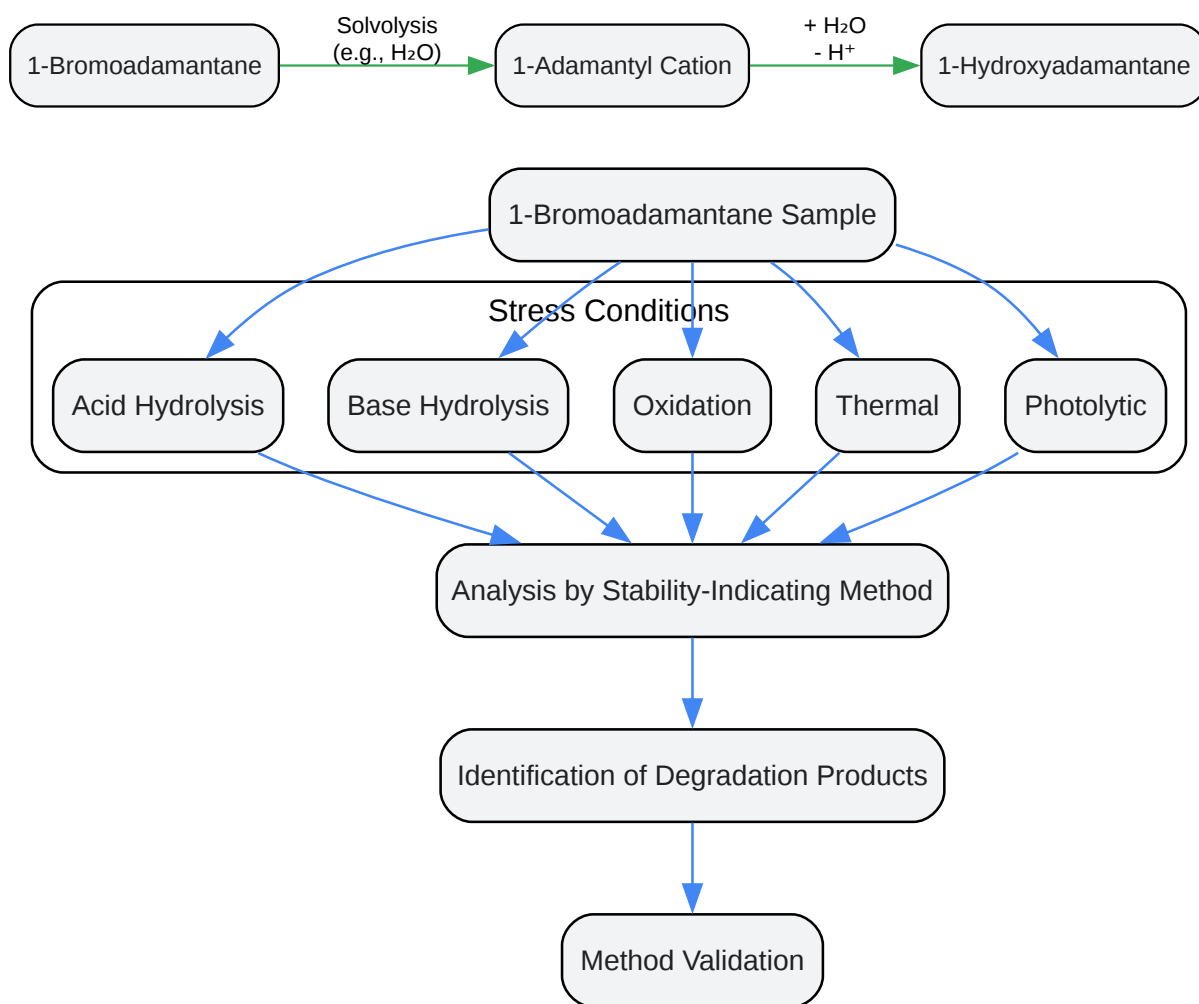
Stability and Degradation

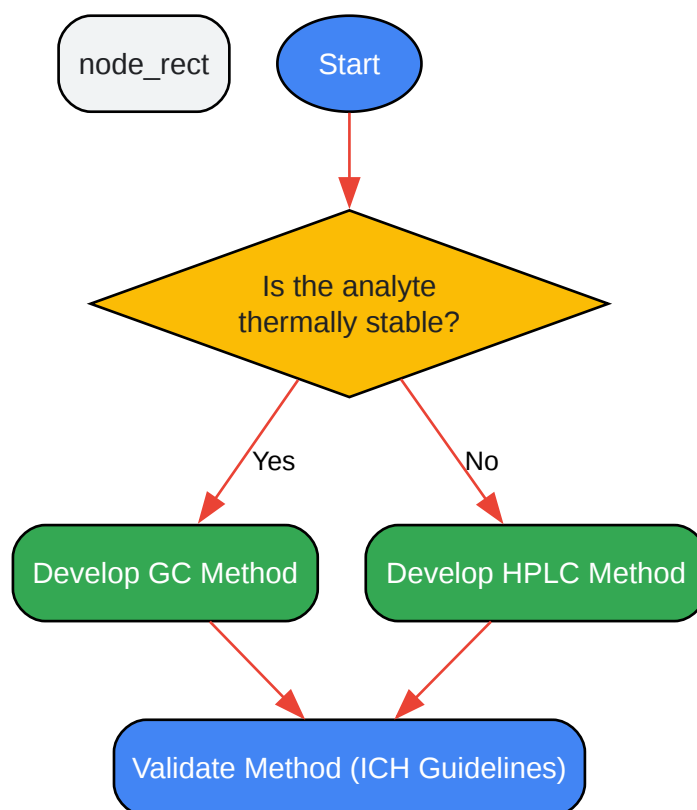
While stable under recommended storage conditions, **1-Bromoadamantane** can degrade under certain environmental stresses. The primary degradation pathway is hydrolysis, which is facilitated by the presence of moisture.

Degradation Pathways

The most well-documented degradation reaction for **1-Bromoadamantane** is solvolysis, particularly hydrolysis, which results in the formation of 1-hydroxyadamantane (also known as 1-adamantanol). This reaction is typical for tertiary alkyl halides.

A logical representation of the primary degradation pathway is illustrated below:





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